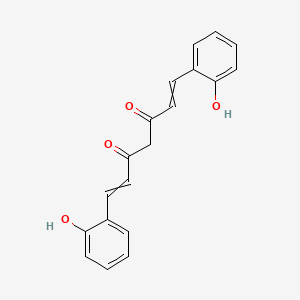

1,6-Heptadiene-3,5-dione, 1,7-bis(2-hydroxyphenyl)-

Description

The compound 1,7-bis(2-hydroxyphenyl)-4-(phenylhydrazono)-hepta-1,6-diene-3,5-dione (abbreviated as HPHDD) is a synthetic arylazo derivative of the heptadienedione family. Structurally, it features two 2-hydroxyphenyl groups at the 1,7-positions of the heptadienedione backbone and a phenylhydrazono substituent at position 4 . HPHDD has been investigated for its anti-corrosive properties in acidic environments and anti-tumor activity, with studies showing effective corrosion inhibition on mild steel in 1 M HCl and cytotoxic effects in cancer models .

Properties

CAS No. |

342889-27-4 |

|---|---|

Molecular Formula |

C19H16O4 |

Molecular Weight |

308.3 g/mol |

IUPAC Name |

1,7-bis(2-hydroxyphenyl)hepta-1,6-diene-3,5-dione |

InChI |

InChI=1S/C19H16O4/c20-16(11-9-14-5-1-3-7-18(14)22)13-17(21)12-10-15-6-2-4-8-19(15)23/h1-12,22-23H,13H2 |

InChI Key |

DXORQEWMXKLOAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)CC(=O)C=CC2=CC=CC=C2O)O |

Origin of Product |

United States |

Preparation Methods

Curcumin can be synthesized through various methods, including:

Soxhlet Extraction: This method involves the extraction of curcumin from turmeric using a solvent such as ethanol or methanol.

Ultrasound Extraction: This technique uses ultrasonic waves to enhance the extraction efficiency of curcumin from turmeric.

Pressurized Fluid Extraction: This method utilizes high pressure and temperature to extract curcumin from turmeric.

Microwave Extraction: This technique employs microwave radiation to heat the solvent and turmeric mixture, resulting in the rapid extraction of curcumin.

Enzyme-Assisted Extraction: This method uses enzymes to break down the cell walls of turmeric, facilitating the release of curcumin.

Chemical Reactions Analysis

Curcumin undergoes various chemical reactions, including:

Oxidation: Curcumin can be oxidized to form various products, including vanillin, ferulic acid, and feruloyl methane.

Substitution: Curcumin can undergo substitution reactions to form derivatives with enhanced biological activities.

Nucleophilic Addition: Curcumin can participate in nucleophilic addition reactions, forming adducts with various nucleophiles.

Metal Chelation: Curcumin can chelate metal ions, forming stable complexes with metals such as copper, iron, and zinc.

Scientific Research Applications

Medicinal Applications

-

Antioxidant Activity

- The compound exhibits strong antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. Studies indicate that it can scavenge free radicals effectively, making it a potential candidate for dietary supplements aimed at enhancing health and longevity.

- Anti-inflammatory Effects

- Anticancer Properties

Material Science Applications

-

Polymer Chemistry

- Due to its unique structure, this compound can be utilized as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to degradation under environmental stressors.

- Dyes and Pigments

Data Table: Summary of Applications

Case Studies

-

Anticancer Research

- A study published in BMC Chemistry explored the effects of 1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with detailed mechanistic studies revealing alterations in apoptotic pathways .

- Inflammation Models

- Polymer Development

Mechanism of Action

Curcumin exerts its effects through multiple mechanisms, including:

Anti-inflammatory: Curcumin inhibits the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.

Antioxidant: Curcumin scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.

Neuroprotective: Curcumin inhibits the aggregation of amyloid-beta plaques and reduces neuroinflammation, providing potential benefits in neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Curcumin and Its Derivatives

The most well-studied structural analogs of HPHDD are curcuminoids, particularly curcumin (1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione). Key differences include:

- Substituent positions: HPHDD has 2-hydroxyphenyl groups, whereas curcumin has 4-hydroxy-3-methoxyphenyl groups.

- Functional groups: HPHDD contains a phenylhydrazono group at position 4, absent in curcumin. This moiety contributes to its electrochemical properties, enabling corrosion inhibition .

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility :

- Stability: Curcumin’s β-diketone moiety makes it prone to degradation at neutral/basic pH, whereas HPHDD’s hydrazono group could alter degradation pathways .

Biological Activity

1,6-Heptadiene-3,5-dione, 1,7-bis(2-hydroxyphenyl)-, also known as 1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione, is a diketone compound that exhibits significant biological activities. Its structural features include a heptadiene backbone and two hydroxyl-substituted phenyl groups, which contribute to its potential therapeutic applications. This compound has garnered attention due to its similarities to curcumin, a well-known natural product with various health benefits.

Chemical Structure and Properties

The molecular formula of 1,6-Heptadiene-3,5-dione is . The presence of hydroxyl groups enhances its reactivity and biological activity compared to other diketones. The compound's structure allows for various reactions typical of carbonyl compounds, including nucleophilic additions and condensation reactions.

Antioxidant Properties

Research indicates that 1,6-Heptadiene-3,5-dione possesses significant antioxidant properties , which help protect cells from oxidative stress. These properties are crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects . It modulates several signaling pathways involved in inflammation and may inhibit the production of pro-inflammatory cytokines.

Anticancer Activity

1,6-Heptadiene-3,5-dione has shown promise in anticancer research . It exhibits the ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have demonstrated its efficacy against various cancer cell lines:

- Mechanism of Action : The compound activates reactive oxygen species (ROS) pathways and influences apoptotic protein expression.

- Case Studies :

- A study indicated that treatment with this compound resulted in a significant reduction in cell viability in pancreatic cancer cell lines (MiaPaCa-2 and Panc-2) with IC50 values of and , respectively .

- Another study highlighted its ability to convert TRAIL-resistant cancer cells to TRAIL-sensitive cells by modulating anti-apoptotic protein expression .

Comparative Analysis with Structural Analogues

The biological activity of 1,6-Heptadiene-3,5-dione can be compared with several structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Curcumin | C21H20O6 | Natural polyphenol with anti-inflammatory properties |

| Bisdemethoxycurcumin | C19H16O4 | Lacks methoxy groups; exhibits similar activities |

| 1,7-Bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | C19H16O4 | Structural isomer; shares biological activity |

The unique substitution pattern of 1,6-Heptadiene-3,5-dione enhances its reactivity and therapeutic potential compared to these analogues.

The mechanism by which 1,6-Heptadiene-3,5-dione exerts its biological effects involves interactions with various biological targets:

- Cell Signaling Pathways : It modulates pathways such as NF-kB and MAPK that are crucial in cancer progression.

- Apoptosis Induction : The compound increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2 .

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activities of 1,6-Heptadiene-3,5-dione. Its potential as a therapeutic agent in cancer treatment warrants extensive preclinical and clinical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.